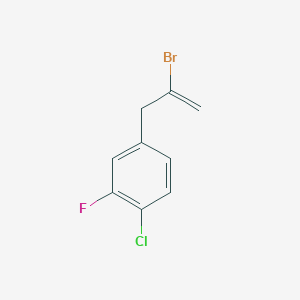

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene

Vue d'ensemble

Description

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene, also known as BCFP, is an organic compound with a variety of uses in scientific research and applications. BCFP has been used in a wide range of studies, from biochemistry to pharmacology, and its ability to act as a catalyst in synthesis reactions makes it a valuable tool for research.

Applications De Recherche Scientifique

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has been used in a variety of scientific research applications, including biochemistry, pharmacology, and organic synthesis. In biochemistry, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has been used as a catalyst in the synthesis of peptides, proteins, and nucleic acids. In pharmacology, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has been used to study the effects of drugs on the body, as well as to investigate the effects of drug interactions. In organic synthesis, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has been used as a catalyst in the synthesis of organic compounds, including pharmaceuticals, pesticides, and fragrances.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 3-chloro-4-fluorophenylboronic acid, have been used in the synthesis of molecules with high anti-thrombolytic activity . This suggests that the compound may interact with targets involved in blood clotting and thrombosis.

Mode of Action

Based on its structural similarity to other fluorophenyl compounds, it may interact with its targets through a mechanism involving the formation of covalent bonds, which could lead to changes in the target’s function .

Biochemical Pathways

Given its potential anti-thrombolytic activity, it may influence pathways related to blood clotting and thrombosis .

Pharmacokinetics

Similar compounds are known to be soluble in methanol , which could potentially influence their bioavailability.

Result of Action

Based on its potential anti-thrombolytic activity, it may prevent the formation of blood clots, thereby reducing the risk of thrombotic events .

Avantages Et Limitations Des Expériences En Laboratoire

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has several advantages for use in lab experiments. 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is relatively inexpensive and easy to obtain, and it is a versatile compound that can be used in a variety of scientific research applications. 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is also relatively stable, and it does not react with many other compounds, making it a safe and reliable reagent for use in lab experiments. However, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene also has some limitations for use in lab experiments. 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is a potent compound, and it can be toxic if not handled properly. In addition, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is not very soluble in water, which can make it difficult to use in aqueous solutions.

Orientations Futures

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has a variety of potential future directions for research. 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene could be used to study the effects of drugs on the body, as well as to investigate the effects of drug interactions. 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene could also be used to study the effects of environmental pollutants on the body, as well as to investigate the effects of chemical interactions. 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene could also be used to study the effects of certain nutrients on the body, as well as to investigate the effects of diet on health. In addition, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene could be used to study the effects of hormones on the body, as well as to investigate the effects of hormone therapy on health. Finally, 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene could be used to study the effects of aging on the body, as well as to investigate the effects of lifestyle interventions on health.

Méthodes De Synthèse

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the reaction of 4-chloro-3-fluorophenyl bromide with propene. The Williamson ether synthesis is the most common method for synthesizing 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene and involves the reaction of 4-chloro-3-fluorophenyl bromide with ethyl propenoate in the presence of a base. This reaction produces 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene and diethyl ether as byproducts. The Grignard reaction is another method for synthesizing 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene, which involves the reaction of 4-chloro-3-fluorophenyl bromide with magnesium metal in the presence of an ether solvent. This reaction produces 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene and magnesium bromide as byproducts. The reaction of 4-chloro-3-fluorophenyl bromide with propene can also be used to synthesize 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene, and this reaction produces 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene and hydrogen bromide as byproducts.

Propriétés

IUPAC Name |

4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBWEXHPBWYOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373610 | |

| Record name | 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene | |

CAS RN |

842140-30-1 | |

| Record name | 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)